![molecular formula C15H12N4O3 B5528340 N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5528340.png)

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide often involves a multi-step process. An example includes the efficient synthesis of N-fused heterocyclic compounds like N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction (Hosseini & Bayat, 2019). This process involves N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization.

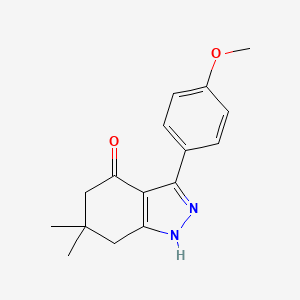

Molecular Structure Analysis

The molecular structure of compounds like N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide is often characterized by complex molecular frameworks. For instance, the structure of similar compounds such as Ni(II) and Mn(II) complexes of NNS tridentate ligands have been studied in detail, revealing a distorted octahedral geometry around the metal center (Singh et al., 2010).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, contributing to their diverse applications in chemical synthesis. For instance, reactions involving N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide derivatives can lead to the formation of complex molecular structures with specific properties.

Physical Properties Analysis

The physical properties of these compounds can be characterized by techniques such as X-ray diffraction, NMR, and mass spectroscopy. The crystal structures of similar compounds have been analyzed, revealing details about their molecular arrangements and intermolecular interactions (Li et al., 2013).

Wissenschaftliche Forschungsanwendungen

Antidepressant and Nootropic Activities

A study highlighted the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone derivatives, including compounds with structural similarities to N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide. These compounds showed potential as antidepressant and nootropic (cognitive-enhancing) agents. Specifically, derivatives with 2,5-dimethoxy and 4-nitro substitutions demonstrated the highest antidepressant and nootropic activities in mouse models. This suggests the CNS activity potential of these compounds and their derivatives for therapeutic applications (Thomas et al., 2016).

Synthesis of Heterocyclic Compounds

Another research avenue involves the efficient synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, using a five-component cascade reaction. These processes leverage compounds structurally related to N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide, highlighting the versatility of such structures in synthesizing complex heterocyclic frameworks. These synthesized compounds are valuable for further pharmaceutical and chemical research due to their diverse functional group tolerance and the environmentally benign nature of their synthesis methods (Hosseini & Bayat, 2019).

Broad-Spectrum Antibacterial Agents

Research on N'-heteroarylidene-1-carbohydrazide derivatives, including those related to the compound of interest, has shown promising broad-spectrum antibacterial properties. These compounds, through structural and chemical characterization, have demonstrated potent antibacterial activity with minimal inhibitory concentration (MIC) values indicative of their effectiveness. The study underscores the potential of such derivatives in developing new antibacterial agents, supported by structural insights and functional analyses (Al-Wahaibi et al., 2020).

Antioxidant Activity and Safety Evaluation

A specific study synthesized a derivative, N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide, examining its antioxidant effects and safety profile. This compound exhibited significant antioxidant activity, comparable to ascorbic acid, without showing toxic effects against bacteria, fungi, or in animal models at high doses. This indicates the potential of such compounds for therapeutic use, especially in contexts requiring antioxidant properties (Mokhnache et al., 2019).

Eigenschaften

IUPAC Name |

N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(14-5-1-2-10-16-14)18-17-11-3-4-12-6-8-13(9-7-12)19(21)22/h1-11H,(H,18,20)/b4-3+,17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKCXZHCQURJMV-CRXRTXPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[3-(4-Nitrophenyl)-2-propen-1-ylidene]-2-pyridinecarbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5528258.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5528265.png)

![methyl 4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5528269.png)

![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5528296.png)

![ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5528303.png)

![N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5528311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5528319.png)

![6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5528329.png)

![1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)

![1-(2,3-dihydro-1H-inden-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5528337.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)